[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide
Description
Properties
IUPAC Name |
3-(dimethylamino)propyl-triphenylphosphanium;bromide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NP.2BrH/c1-24(2)19-12-20-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;;/h3-11,13-18H,12,19-20H2,1-2H3;2*1H/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQVFHFOWYYPBS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Br2NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635333 | |
| Record name | [3-(Dimethylamino)propyl](triphenyl)phosphanium bromide--hydrogen bromide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27710-82-3 | |
| Record name | Phosphonium, [3-(dimethylamino)propyl]triphenyl-, bromide, hydrobromide (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27710-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-(Dimethylamino)propyl)triphenylphosphonium bromide hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027710823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [3-(Dimethylamino)propyl](triphenyl)phosphanium bromide--hydrogen bromide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of 3-Bromopropyltriphenylphosphonium Bromide (P-I)
In the initial step, triphenylphosphine reacts with 1,3-dibromopropane in toluene under reflux conditions (80°C for 5–6 hours). This generates 3-bromopropyltriphenylphosphonium bromide (P-I) through a nucleophilic substitution mechanism. The reaction is typically conducted at normal pressure, with toluene serving as both solvent and reaction medium. Excess toluene (180–220 kg per batch) ensures complete dissolution of triphenylphosphine (80–100 kg), while 1,3-dibromopropane (50–70 kg) is added dropwise to control exothermicity. Post-reaction, the mixture is cooled, filtered, and dried to yield P-I as a white solid.
Step 2: Quaternization with Dimethylamine
P-I undergoes quaternization with dimethylamine in methanol at 50°C for 10–14 hours. Methanol replaces ethanol in modern protocols due to its lower cost and ability to facilitate reactions at lower temperatures. Dimethylamine (80–120 kg as a 40% aqueous solution) is added dropwise to the methanol-P-I mixture, enabling the formation of the target compound. After evaporation of methanol, ethanol (360–450 kg) is introduced to recrystallize the product, yielding this compound with a purity exceeding 98%.
Optimization of Reaction Parameters
Solvent Selection
Methanol’s role as a solvent in Step 2 is pivotal. Compared to ethanol, methanol reduces raw material costs by approximately 30% while maintaining high reaction efficiency. Its lower boiling point (64.7°C vs. 78.4°C for ethanol) also decreases energy consumption during solvent evaporation.
Molar Ratios
A molar ratio of 1:1.2 for P-I to dimethylamine ensures complete conversion without excess reagent waste. Deviations from this ratio result in unreacted starting materials or side products.
Comparative Analysis of Experimental Protocols
The table below summarizes yields and conditions from five representative experiments:
| Parameter | Example 1 | Example 2 | Example 3 | Example 4 | Example 5 |
|---|---|---|---|---|---|
| Toluene (kg) | 200 | 220 | 180 | 210 | 220 |
| Triphenylphosphine (kg) | 90 | 80 | 100 | 100 | 110 |
| 1,3-Dibromopropane (kg) | 60 | 70 | 50 | 70 | 60 |
| Methanol (kg) | 400 | 420 | 350 | 410 | 420 |
| Dimethylamine (kg) | 100 | 120 | 80 | 110 | 120 |
| Ethanol (kg) | 400 | 420 | 390 | 450 | 440 |
| Yield (%) | 68.3 | 63.8 | 62.7 | 62.9 | 61.9 |
Example 1 achieved the highest yield (68.3%) due to optimal reagent stoichiometry and controlled reaction times. Examples 3 and 5 exhibited lower yields (62.7–61.9%), attributed to suboptimal dimethylamine quantities or excessive toluene volumes.
Advantages Over Traditional Methods
Cost Efficiency
Methanol’s lower market price compared to ethanol reduces raw material expenses by $150–$200 per 100 kg of product. Additionally, the elimination of high-temperature reflux in Step 2 cuts energy costs by 25–30%.
Environmental Impact
The methanol-based process generates 15–20% less volatile organic compound (VOC) emissions due to reduced solvent volumes and milder conditions.
Chemical Reactions Analysis
Types of Reactions
[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide undergoes several types of chemical reactions:
Wittig Reaction: It is used as a Wittig reagent to form alkenes from aldehydes and ketones.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the triphenylphosphonium group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and other electrophiles, with reactions often conducted in polar aprotic solvents.
Major Products
Wittig Reaction: The major products are alkenes.
Substitution Reactions: The products depend on the specific electrophile used but generally involve the replacement of the bromide ion with the incoming nucleophile.
Scientific Research Applications
Synthesis of Pharmaceuticals
One of the primary applications of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide is as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is used in the production of olopatadine hydrochloride, an antihistamine used to treat allergic conjunctivitis and other allergic conditions. The compound's quaternary ammonium structure enhances its reactivity in nucleophilic substitution reactions, making it a valuable building block in drug synthesis .
Biological Studies
The compound has been studied for its potential biological activities. Its ability to penetrate cell membranes due to its lipophilic nature allows it to be used in cellular studies. Research indicates that derivatives of triphenylphosphonium compounds can accumulate in mitochondria, leading to applications in mitochondrial-targeted drug delivery systems .
Anticancer Research
Recent studies have explored the use of phosphonium compounds as anticancer agents. The unique properties of this compound may contribute to selective targeting of cancer cells while minimizing effects on healthy cells. This selectivity is attributed to the compound's ability to localize within mitochondria, which are often altered in cancerous cells .
Case Studies
Mechanism of Action
The mechanism of action of [3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide primarily involves its role as a Wittig reagent. In the Wittig reaction, the compound forms a phosphonium ylide, which then reacts with an aldehyde or ketone to form an alkene.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: [3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide
- CAS No.: 27710-82-3
- Molecular Formula : C₂₃H₂₇BrNP·HBr
- Molecular Weight : 509.26 g/mol
- Structure: A quaternary phosphonium salt featuring a triphenylphosphine core, a 3-(dimethylamino)propyl chain, and two bromide counterions (one from the phosphonium cation and one as a hydrobromide salt) .
Physical Properties :
Comparison with Structurally Similar Compounds
(3-Phenylpropyl)triphenylphosphonium Bromide
- CAS No.: Not explicitly listed (see ).
- Molecular Formula : C₂₇H₂₆BrP
- Molecular Weight : 473.37 g/mol .
- Key Differences: Substituent: A 3-phenylpropyl group replaces the 3-(dimethylamino)propyl chain. Polarity: Lower polarity due to the absence of the dimethylamino group. Applications: Likely used in organic synthesis for stabilizing carbocations or as a phase-transfer catalyst .
3-Bromopropyltriphenylphosphonium Bromide
- CAS No.: 3607-17-8 .
- Molecular Formula : C₂₁H₂₁Br₂P
- Molecular Weight : 464.08 g/mol .
- Key Differences: Substituent: A bromopropyl group replaces the dimethylaminopropyl chain. Reactivity: The bromine atom enables nucleophilic substitution reactions, making it useful in alkylation or cross-coupling reactions . Applications: Intermediate in synthesizing functionalized phosphonium salts or organometallic complexes .
3-Aminopropyltriphenylphosphonium Bromide Hydrobromide
- CAS No.: Not explicitly listed (see ).
- Molecular Formula : C₂₁H₂₄BrNP·HBr
- Molecular Weight : 467.22 g/mol (estimated).
- Key Differences: Substituent: An aminopropyl group (–CH₂CH₂CH₂NH₂) instead of dimethylaminopropyl. Synthesis: Prepared via reaction of 3-aminopropyl bromide with triphenylphosphine, followed by hydrobromide salt formation . Applications: Precursor for further functionalization (e.g., conjugation with iodoacetate for biochemical probes) .
Triphenylpropylphosphonium Bromide
- CAS No.: Not explicitly listed (see ).
- Molecular Formula : C₂₁H₂₂BrP
- Molecular Weight : 385.28 g/mol.
- Key Differences :
Comparative Analysis Table
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Applications |
|---|---|---|---|---|---|
| Target Compound | 27710-82-3 | C₂₃H₂₇BrNP·HBr | 509.26 | 3-(Dimethylamino)propyl | Mitochondrial targeting, drug synthesis |
| (3-Phenylpropyl)triphenylphosphonium Br | N/A | C₂₇H₂₆BrP | 473.37 | 3-Phenylpropyl | Phase-transfer catalysis |
| 3-Bromopropyltriphenylphosphonium Br | 3607-17-8 | C₂₁H₂₁Br₂P | 464.08 | 3-Bromopropyl | Alkylation reactions |
| 3-Aminopropyltriphenylphosphonium Br·HBr | N/A | C₂₁H₂₄BrNP·HBr | 467.22 | 3-Aminopropyl | Biochemical probe synthesis |
| Triphenylpropylphosphonium Br | N/A | C₂₁H₂₂BrP | 385.28 | Propyl | Reference compound in studies |
Research Findings and Functional Insights
- Polarity and Solubility: The dimethylamino group in the target compound enhances solubility in polar solvents (e.g., water or methanol) compared to phenyl- or bromo-substituted analogs .
- Mitochondrial Targeting: The lipophilic cation of the target compound facilitates accumulation in mitochondria, a property less pronounced in non-amine derivatives .
- Synthetic Utility: Bromo- and amino-substituted analogs are preferred for further chemical modifications, while the target compound is optimized for bioactivity .
Biological Activity
[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide (also referred to as TPPBr) is a quaternary ammonium compound known for its unique structural properties that confer significant biological activity. This compound is characterized by a triphenylphosphonium moiety linked to a dimethylamino propyl chain, enhancing its lipophilicity and ability to cross cellular membranes. Its molecular formula is C23H28Br2NP, with a molecular weight of approximately 509.2569 g/mol.
TPPBr is synthesized through a series of reactions involving triphenylphosphine and dibromopropane, followed by the introduction of dimethylamine. The synthesis can be summarized in the following steps:
- Formation of Intermediate : Triphenylphosphine reacts with 1,3-dibromopropane to form 3-bromopropyltriphenylphosphonium bromide.
- Nucleophilic Substitution : The intermediate is then treated with dimethylamine to yield TPPBr.
The overall yield of TPPBr can reach up to 82% under optimized conditions, typically involving ethanol as a solvent and heating under controlled temperatures .
Mitochondrial Targeting
One of the most notable biological activities of TPPBr is its ability to target mitochondria. This property arises from its lipophilic nature and positive charge, which facilitate its accumulation in mitochondrial membranes. Research indicates that TPPBr can influence mitochondrial dynamics, potentially affecting apoptosis pathways and cellular metabolism .
Antiproliferative Effects
TPPBr has demonstrated antiproliferative effects in various cancer cell lines. For instance, studies have shown that triphenylphosphonium derivatives exhibit cytotoxicity against melanoma cells and other cancer types, with IC50 values ranging from 25 μM to over 200 μM depending on the specific derivative and cell line tested . This activity is attributed to the disruption of mitochondrial function, leading to increased oxidative stress and apoptosis in cancer cells .
Study 1: Antiproliferative Activity in Cancer Cells
A study investigated the effects of TPPBr on human melanoma cell lines (SK-MEL-28, MEL-5). The results indicated that TPPBr significantly inhibited cell growth, with IC50 values around 25 μM. The mechanism was linked to mitochondrial dysfunction and subsequent activation of apoptotic pathways .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| SK-MEL-28 | 25 | Mitochondrial dysfunction |
| MDA-MB-231 | 121.7 | Increased oxidative stress |
| HT-29 | 298 | Induction of apoptosis |
Study 2: Interaction with Mitochondrial Membranes
Another study focused on the interaction of TPPBr with mitochondrial membranes. It was found that TPPBr could alter mitochondrial membrane potential, leading to enhanced permeability and release of pro-apoptotic factors. This suggests a potential role for TPPBr in developing targeted therapies for cancers resistant to conventional treatments .
Structural Comparisons
TPPBr shares structural similarities with other triphenylphosphonium salts but exhibits unique biological activities due to its specific propylene linkage and dimethylamino group. The following table compares TPPBr with related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Triphenylphosphine | Basic structure without alkyl substitution | Widely used as a reagent |
| Benzyltriphenylphosphonium chloride | Contains a benzyl group | Less lipophilic than TPPBr |
| Octadecyltriphenylphosphonium bromide | Longer alkyl chain | Increased lipophilicity; different interactions |
Q & A
Q. How can researchers synthesize [3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide with high purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, triphenylphosphine reacts with 3-(dimethylamino)propyl bromide hydrobromide in tetrahydrofuran (THF) under inert conditions. Triethylamine (EtN) is added to neutralize HBr, facilitating the formation of the phosphonium salt. Reaction progress is monitored by thin-layer chromatography (TLC), and the product is purified using column chromatography or recrystallization from ethanol . Yield optimization (e.g., ~79% in patent procedures) requires strict temperature control (room temperature) and extended reaction times (3 days) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Melting Point : Confirm purity via melting point analysis (283–285°C) .
- NMR Spectroscopy : H and C NMR identify structural features, such as the dimethylamino group ( ~2.2 ppm for N(CH)) and aromatic protons ( 7.2–7.8 ppm for triphenylphosphine) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 509.0326 (CHBrNP) .
- X-ray Crystallography : Resolves crystal packing and counterion interactions (e.g., bromide vs. hydrobromide) .
Q. How should this compound be stored to prevent degradation?
- Methodological Answer : Store in airtight containers at room temperature in a desiccator to avoid hygroscopic absorption. Exposure to moisture or light may hydrolyze the phosphonium center or degrade the hydrobromide counterion .
Advanced Research Questions
Q. What mechanistic role does this compound play in nucleophilic substitution reactions?
- Methodological Answer : The phosphonium group acts as a phase-transfer catalyst, stabilizing transition states in SN2 reactions. For example, in the synthesis of Olopatadine (an antihistamine), it facilitates alkylation of intermediates by enhancing nucleophilicity at the propyl chain’s terminal position. Kinetic studies using P NMR can track phosphorus coordination changes during reactions .
Q. How can researchers resolve solubility challenges in polar aprotic solvents?
- Methodological Answer : Solubility in DMSO or DMF is limited due to the bulky triphenylphosphine moiety. Strategies include:
Q. What are the implications of contradictory data on thermal stability in literature?
- Methodological Answer : Discrepancies in thermal stability (e.g., decomposition above 200°C vs. reported melting point of 283°C) may arise from impurities or hydration states. Mitigate this by:
Q. How does the dimethylamino group influence reactivity in cross-coupling reactions?
- Methodological Answer : The dimethylamino group enhances electron density at the phosphorus center, increasing its efficacy in Staudinger reactions or Wittig olefinations. Comparative studies with non-aminated analogs (e.g., tributylphosphine) show higher yields (≥20% improvement) in forming carbon-phosphorus bonds. Density functional theory (DFT) calculations can model charge distribution effects .
Q. What protocols mitigate byproduct formation during large-scale synthesis?
- Methodological Answer : Common byproducts include triphenylphosphine oxide (from oxidation) and unreacted alkyl bromide. Mitigation strategies:
- Inert Atmosphere : Use argon or nitrogen to prevent phosphine oxidation.
- Stoichiometric Control : Maintain a 1:1 molar ratio of triphenylphosphine to alkyl bromide.
- Post-reaction Quenching : Add aqueous NaSO to reduce residual bromine species .
Applications in Complex Systems
Q. How is this compound utilized in mitochondrial-targeted drug delivery?
- Methodological Answer : The lipophilic triphenylphosphonium cation enables mitochondrial accumulation due to the organelle’s negative membrane potential. For example, derivatives like (4-carboxybutyl)triphenylphosphonium bromide are conjugated to therapeutics (e.g., antioxidants) to enhance bioavailability. Validate targeting via fluorescence microscopy using MitoTracker probes .
Q. What role does it play in synthesizing reactive oxygen species (ROS) inducers?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
